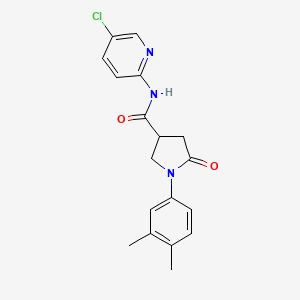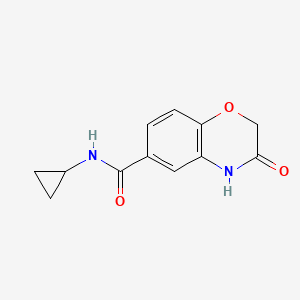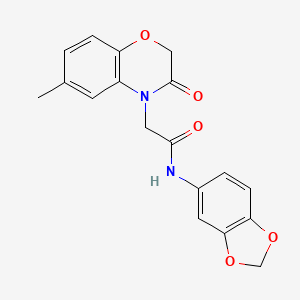
N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-26401, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in treating cancer. This compound has been found to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and growth.
Mécanisme D'action
PLK1 is a protein kinase that is involved in several stages of cell division, including mitotic entry, spindle assembly, and cytokinesis. Its overexpression has been linked to tumorigenesis and poor prognosis in many types of cancer. N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide inhibits PLK1 by binding to its ATP-binding site, which prevents its activation and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. Its inhibition of PLK1 leads to cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. It also induces apoptosis in cancer cells, which is a programmed cell death process that is activated in response to cellular stress or damage. In addition, this compound has been found to have anti-angiogenic effects, which inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its potency and specificity for PLK1 inhibition. This makes it a valuable tool for studying the role of PLK1 in cancer and other diseases. However, one limitation is its low solubility, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide research. One area of focus is the development of more potent and soluble PLK1 inhibitors that can be used in vivo. Another direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the role of PLK1 in other diseases, such as Alzheimer's disease and viral infections, is an area of active research that could benefit from the use of this compound as a tool for studying PLK1 function.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. PLK1 is a protein that is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been found to be a potent inhibitor of PLK1, and has shown promising results in preclinical studies of several types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-3-5-15(7-12(11)2)22-10-13(8-17(22)23)18(24)21-16-6-4-14(19)9-20-16/h3-7,9,13H,8,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQFCEGSZPGJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)
![5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinonitrile](/img/structure/B4419283.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)

![3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
![3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole](/img/structure/B4419313.png)
![N-cyclohexyl-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4419318.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4419325.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419333.png)

![7-{[(2,6-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4419396.png)
![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4419408.png)